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Compound of Interest

Compound Name: Thio-NADH

Cat. No.: B12380773 Get Quote

Introduction

The spectrophotometric measurement of enzyme activity is a cornerstone of biochemical and

drug discovery research. A common method involves monitoring the change in absorbance of

nicotinamide adenine dinucleotide (NAD⁺) or its reduced form (NADH). However, this assay is

performed in the ultraviolet (UV) range (340 nm), which can be susceptible to interference from

other UV-absorbing compounds in the sample. Thionicotinamide adenine dinucleotide (Thio-

NAD⁺), an analog of NAD⁺, and its reduced form, Thio-NADH, offer a significant advantage by

shifting the absorbance maximum to the visible range, approximately 400 nm.[1][2] This allows

for more specific and sensitive enzyme activity measurements, free from the interference of

native NADH and other UV-absorbing substances.

Principle

Thio-NAD⁺ can effectively replace NAD⁺ as a cofactor for many dehydrogenase enzymes.[3]

The enzymatic reaction involves the reduction of Thio-NAD⁺ to Thio-NADH, which results in a

measurable increase in absorbance at around 400 nm. The rate of this absorbance change is

directly proportional to the enzyme's activity. The Beer-Lambert law can then be used to

quantify the reaction rate, utilizing the molar extinction coefficient of Thio-NADH.

Advantages of Using Thio-NADH

Measurement in the Visible Spectrum: The absorbance maximum of Thio-NADH is around

400 nm, moving the assay out of the UV range and reducing interference from other
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biological molecules.[1][2]

Reduced Interference: Assays can be performed in the presence of endogenous NADH or

NADPH without signal overlap.

High Sensitivity: Thio-NADH can be used in enzyme cycling assays to achieve ultrasensitive

detection of target molecules, reaching levels as low as 10⁻¹⁹ mol/assay.

Applications

Direct Enzyme Assays: Quantifying the activity of various dehydrogenases.

Enzyme Cycling Assays: Ultrasensitive quantification of substrates or other enzymes, as

demonstrated in advanced ELISA applications.

High-Throughput Screening: The visible wavelength and robustness of the assay make it

suitable for screening enzyme inhibitors in drug discovery.

Quantitative Data
The following tables summarize the key quantitative parameters for using Thio-NADH in

spectrophotometric enzyme assays.

Table 1: Spectrophotometric Properties of Thio-NADH

Parameter Value Reference(s)

Absorbance Maximum (λmax) ~400 nm

Molar Extinction Coefficient (ε)

at 398 nm
11.9 x 10³ L·mol⁻¹·cm⁻¹

Table 2: Kinetic Parameters of Bovine Liver Glutamate Dehydrogenase
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Coenzyme Apparent Kₘ Note Reference(s)

Thio-NAD⁺ (S-NAD⁺) Similar to NAD⁺

Thio-NAD⁺ is a good

alternate substrate for

glutamate

dehydrogenase.

NAD⁺ -
The natural

coenzyme.

Experimental Protocols
Protocol 1: General Direct Dehydrogenase Activity Assay

This protocol provides a general framework for measuring the activity of a dehydrogenase

enzyme using Thio-NAD⁺ as a cofactor. The concentrations of substrate and Thio-NAD⁺ may

need to be optimized for each specific enzyme.

1. Materials:

Purified dehydrogenase enzyme

Substrate for the dehydrogenase

Thio-NAD⁺ solution

Reaction buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme

Spectrophotometer capable of measuring absorbance at ~400 nm

Cuvettes

2. Reagent Preparation:

Reaction Buffer: Prepare a buffer at the desired pH and concentration (e.g., 100 mM Tris-

HCl, pH 8.0).
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Thio-NAD⁺ Stock Solution: Prepare a stock solution of Thio-NAD⁺ (e.g., 10 mM) in the

reaction buffer. Store protected from light.

Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration that is

typically 10-20 times the expected Kₘ of the enzyme.

Enzyme Solution: Prepare a dilution of the enzyme in reaction buffer to a concentration that

will produce a linear rate of absorbance change over a few minutes.

3. Assay Procedure:

Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the

temperature to the desired level (e.g., 25°C or 37°C).

In a cuvette, prepare the reaction mixture by adding the following in order:

Reaction Buffer

Substrate solution

Thio-NAD⁺ solution

Mix gently by inverting the cuvette.

Place the cuvette in the spectrophotometer and blank the instrument.

To initiate the reaction, add the enzyme solution to the cuvette and mix quickly.

Immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15-30

seconds) for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during

the measurement period.

4. Calculation of Enzyme Activity:

Determine the rate of change in absorbance per minute (ΔA₄₀₀/min) from the linear portion of

the absorbance vs. time plot.

Calculate the enzyme activity using the Beer-Lambert law:
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Activity (U/mL) = (ΔA₄₀₀/min * Total Reaction Volume (mL)) / (ε * Light Path (cm) * Enzyme

Volume (mL))

Where:

ε = Molar extinction coefficient of Thio-NADH (11,900 M⁻¹cm⁻¹)

1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of

substrate per minute.

Protocol 2: Ultrasensitive ELISA with Thio-NAD Cycling

This protocol is an advanced application for the ultrasensitive detection of a target protein,

adapted from Watabe et al. (2014). It involves a standard sandwich ELISA followed by an

enzymatic cycling reaction to amplify the signal.

1. Materials:

96-well microplates

Primary and secondary antibodies for the target protein (secondary antibody conjugated to

alkaline phosphatase, ALP)

Blocking buffer

Wash buffer (e.g., TBS with 0.05% Tween 20)

Thio-NAD cycling solution components:

NADH

Thio-NAD⁺

3α-hydroxysteroid 3-phosphate (or another suitable ALP substrate that generates a

substrate for the cycling reaction)

3α-hydroxysteroid dehydrogenase (3α-HSD)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12380773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tris-HCl buffer (pH 9.0)

Microplate reader capable of measuring absorbance at 405 nm

2. ELISA Procedure:

Coat the microplate wells with the primary antibody.

Wash the wells and block non-specific binding sites.

Add the sample containing the target protein and incubate.

Wash the wells and add the ALP-conjugated secondary antibody, then incubate.

Wash the wells thoroughly to remove any unbound secondary antibody.

3. Thio-NAD Cycling Reaction:

Prepare the Thio-NAD cycling solution containing 1 mM NADH, 1.5 mM Thio-NAD⁺, 0.25

mM 3α-hydroxysteroid 3-phosphate, and 5 U/mL 3α-HSD in 100 mM Tris-HCl (pH 9.0).

Add the Thio-NAD cycling solution to each well.

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm

every 5 minutes for 1 hour at 37°C.

4. Data Analysis:

The rate of Thio-NADH production (increase in A₄₀₅) is proportional to the amount of ALP-

conjugated secondary antibody, which in turn is proportional to the concentration of the

target protein in the sample.
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Caption: General reaction scheme for a dehydrogenase using Thio-NAD⁺.
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Caption: Experimental workflow for a direct spectrophotometric enzyme assay.
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Caption: Thio-NAD⁺ cycling system for signal amplification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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